molecular formula C12H14N4O B13194489 N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B13194489
M. Wt: 230.27 g/mol
InChI Key: JCTCGHHCSLDRAA-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride is a small molecule belonging to the pyrazole-acetamide class of compounds, which are recognized for their significant potential in pharmaceutical and anticancer research . The molecular formula for this hydrochloride salt is C12H15ClN4O, with a molecular weight of 266.73 g/mol . The compound is assigned CAS Numbers 1193390-28-1 (hydrochloride salt) and 1193389-12-6 (dihydrochloride salt) . Pyrazole-acetamide derivatives are a subject of strong research interest due to their diverse biological activities. These compounds are frequently investigated as core scaffolds in the design and discovery of novel therapeutic agents, particularly in the fields of oncology and inflammation . Specific derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy . Furthermore, the pyrazole-acetamide structure is known for its ability to form specific intermolecular interactions, such as hydrogen bonds and C–H⋯π interactions, which are critical for its binding to biological targets and its solid-state properties . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use [citation:9>. Handling should be conducted in accordance with good laboratory practices. Safety data indicates that this compound may be harmful if swallowed and may cause skin and eye irritation, so appropriate personal protective equipment should be worn . Researchers should consult the safety data sheet for comprehensive hazard information.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

N-(4-amino-2-methylphenyl)-2-pyrazol-1-ylacetamide

InChI

InChI=1S/C12H14N4O/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8,13H2,1H3,(H,15,17)

InChI Key

JCTCGHHCSLDRAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)CN2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of pyrazole-containing acetamides, which exhibit structural diversity based on substituent patterns. Key analogs include:

Compound Name Substituents on Phenyl Ring Pyrazole/Other Heterocycles Key Structural Features
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide 4-amino, 2-methyl 1H-pyrazol-1-yl Amino group enhances solubility; methyl group provides steric bulk
N-(4-Chlorophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]acetamide (7n) 4-chloro Pyrazole-imidazole hybrid Chlorine increases lipophilicity; imidazole adds hydrogen-bonding potential
N-(2-Nitrophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]acetamide (7s) 2-nitro Pyrazole-imidazole hybrid Nitro group introduces electron-withdrawing effects, altering reactivity
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide 4-hydroxy 1H-pyrazol-1-yl Hydroxyl group enhances polarity and hydrogen-bonding capacity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-bromo Pyridazinone core Bromine and pyridazinone contribute to receptor binding (e.g., FPR2 agonism)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound contrasts with chloro, nitro, or bromo substituents in analogs, influencing solubility and electronic properties.
  • Hybrid Heterocycles : Imidazole-pyrazole hybrids (e.g., 7n, 7s) exhibit enhanced hydrogen-bonding capacity compared to the simpler pyrazole-acetamide scaffold .

Physicochemical Properties

Comparative data on melting points, yields, and solubility:

Compound Name Melting Point (°C) Yield (%) Solubility Notes
This compound dihydrochloride Not reported N/A Likely high solubility in polar solvents due to dihydrochloride salt
N-(4-Chlorophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]acetamide (7n) 155–159 75 Moderate solubility in DMSO; insoluble in water
N-(2,6-Dichlorophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]acetamide (7p) 134–137 75 Poor solubility due to dichloro substituents
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide Not reported N/A Higher aqueous solubility than chloro/nitro analogs

Key Observations :

  • Salt Forms : The dihydrochloride salt of the target compound improves solubility, a feature absent in neutral analogs like 7n or 7p .
  • Substituent Impact: Chloro and dichloro groups (e.g., 7n, 7p) reduce solubility, whereas hydroxyl or amino groups enhance it .

Biological Activity

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide (commonly referred to as the compound) is a pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound features a pyrazole ring, which is integral to its biological activity. Its molecular formula is C12H14N4OC_{12}H_{14}N_{4}O, with a molecular weight of approximately 230.27 g/mol. The presence of an amino group and a methyl group on the phenyl ring enhances its reactivity and potential interactions with biological targets .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A review highlighted various pyrazole derivatives, including this compound, showing promising results against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF70.39 ± 0.06
NCI-H4600.46 ± 0.04
A54926

The compound demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including MCF7 and NCI-H460. The mechanism of action appears to involve the inhibition of specific kinases, such as Aurora-A kinase, which is crucial for cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have reported that pyrazole derivatives exhibit significant inhibition against various pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.22 - 0.25
Staphylococcus epidermidis0.22 - 0.25

These findings suggest that the compound may disrupt bacterial biofilms and inhibit growth effectively, making it a candidate for further investigation in antimicrobial therapy.

Anti-inflammatory Properties

The compound's structural features also suggest potential anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, modulating their activity:

  • Kinase Inhibition : The compound has shown inhibitory effects on kinases involved in cell cycle regulation.
  • Biofilm Disruption : It may interfere with biofilm formation in bacteria, enhancing susceptibility to treatment.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Antitumor Efficacy Study : A study reported significant growth inhibition in MCF7 cells with an IC50 value of 0.39 µM, indicating strong potential as an anticancer agent .
  • Antimicrobial Evaluation : Another research effort demonstrated that compounds similar to this one exhibited MIC values as low as 0.22 µg/mL against Staphylococcus species, showcasing their effectiveness in combating resistant strains .
  • Inflammation Modulation : In vitro studies have suggested that pyrazole derivatives can reduce inflammatory markers in cell cultures, indicating their potential use in treating inflammatory diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide and related derivatives?

The synthesis typically involves coupling a pyrazole-containing acetamide precursor with a substituted aniline. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using chloroacetyl chloride and pyrazole derivatives in the presence of a base (e.g., triethylamine) in dichloromethane or similar solvents . Optimization of reaction conditions (temperature, stoichiometry) is critical for improving yields, as seen in pyrazole-imidazole hybrids where yields ranged from 52% to 75% depending on substituents .

Basic: How is structural characterization of this compound performed, and what key spectral data are indicative of its purity?

Structural confirmation relies on 1H/13C NMR (e.g., δ ~2.3 ppm for methyl groups, aromatic protons at δ 7.0–8.0 ppm), IR (amide C=O stretch ~1650–1700 cm⁻¹), and HRMS (m/z matching calculated molecular ions) . For example, in related acetamides, NH protons in the amine/imine forms appear as broad singlets at δ 10.10–13.30 ppm . Purity is further validated by elemental analysis and LC-MS .

Basic: What structure-activity relationship (SAR) trends have been observed in pyrazole-acetamide derivatives?

Substituents on the phenyl and pyrazole rings significantly influence bioactivity. For instance:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity but may reduce solubility .
  • Bulky substituents (e.g., naphthyl) can sterically hinder target binding, as seen in reduced activity for N-(naphthalen-1-yl) derivatives .
  • Methyl groups on the pyrazole ring improve metabolic stability .

Advanced: How can computational tools like molecular docking or PASS predict the biological potential of this compound?

The PASS algorithm predicts targets (e.g., enzyme inhibition) based on structural descriptors, while molecular docking models binding interactions. For example, pyrazole-triazole hybrids showed predicted activity against kinases and microbial targets via PASS, validated by docking into ATP-binding pockets . These methods guide prioritization of compounds for in vitro testing.

Advanced: How can solubility challenges during characterization (e.g., HRMS failure) be addressed?

Poor solubility, as noted in N-(2,3-dichlorophenyl) derivatives , can be mitigated by:

  • Solvent screening : DMSO-d₆ or DMF-d₇ for NMR.
  • Salt formation : Converting free bases to hydrochloride salts .
  • Derivatization : Adding polar groups (e.g., -OH, -COOH) without altering core pharmacophores.

Advanced: What crystallographic strategies are used to resolve structural ambiguities in similar acetamides?

SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. High-resolution data (e.g., <1.0 Å) and twin refinement (for twinned crystals) improve accuracy. Hydrogen-bonding patterns, analyzed via graph-set theory, further validate packing modes .

Advanced: How do contradictory bioactivity data between structurally similar derivatives arise, and how are they resolved?

Contradictions may stem from assay conditions (e.g., pH, cell lines) or subtle structural differences. For example, N-(2-nitrophenyl) derivatives showed lower antimicrobial activity (52% yield) vs. N-(4-chlorophenyl) analogs (75% yield) due to electron-deficient nitro groups reducing membrane permeability . Systematic SAR studies under standardized assays resolve such discrepancies.

Advanced: What experimental designs are optimal for evaluating enzyme inhibition kinetics with this compound?

  • Dose-response assays : IC₅₀ determination using fluorogenic substrates.
  • Time-dependent studies : Pre-incubation with enzymes to assess irreversible binding.
  • Competitive vs. non-competitive inhibition : Analyzed via Lineweaver-Burk plots.
    In pyrazole-thiadiazole hybrids, such designs confirmed competitive inhibition of cyclooxygenase-2 .

Advanced: How can reaction yields for N-(4-amino-2-methylphenyl) derivatives be optimized?

Key factors include:

  • Catalyst screening : Pd/C or CuI for cross-coupling steps.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) .
  • Workup protocols : Column chromatography with gradient elution (e.g., hexane/EtOAc) improves purity .

Intermediate: How are IR spectral features interpreted to confirm amide bond formation?

A strong C=O stretch at ~1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ confirm the amide bond. Absence of OH stretches (~3200–3500 cm⁻¹) rules out unreacted carboxylic acid precursors .

Intermediate: When is X-ray crystallography preferred over NMR for structural validation?

X-ray is critical for:

  • Polymorph identification : Different crystal forms (e.g., hydrates) .
  • Absolute configuration determination : Chiral centers in sulfoxide derivatives .
    NMR suffices for routine purity checks and solution-state conformation analysis .

Advanced: How can QSAR models be developed to predict the physicochemical properties of this compound?

3D-QSAR (CoMFA, CoMSIA) uses steric, electrostatic, and hydrophobic descriptors derived from aligned molecular frameworks. For pyrazole-acetamides, such models correlate logP with antimicrobial activity, guiding lead optimization .

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